N'-hydroxyimidazo[1,2-a]pyridine-6-carboximidamide N'-hydroxyimidazo[1,2-a]pyridine-6-carboximidamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC13285113
InChI: InChI=1S/C8H8N4O/c9-8(11-13)6-1-2-7-10-3-4-12(7)5-6/h1-5,13H,(H2,9,11)
SMILES: C1=CC2=NC=CN2C=C1C(=NO)N
Molecular Formula: C8H8N4O
Molecular Weight: 176.18 g/mol

N'-hydroxyimidazo[1,2-a]pyridine-6-carboximidamide

CAS No.:

Cat. No.: VC13285113

Molecular Formula: C8H8N4O

Molecular Weight: 176.18 g/mol

* For research use only. Not for human or veterinary use.

N'-hydroxyimidazo[1,2-a]pyridine-6-carboximidamide -

Specification

Molecular Formula C8H8N4O
Molecular Weight 176.18 g/mol
IUPAC Name N'-hydroxyimidazo[1,2-a]pyridine-6-carboximidamide
Standard InChI InChI=1S/C8H8N4O/c9-8(11-13)6-1-2-7-10-3-4-12(7)5-6/h1-5,13H,(H2,9,11)
Standard InChI Key HUGFFTYKXPZJDG-UHFFFAOYSA-N
SMILES C1=CC2=NC=CN2C=C1C(=NO)N
Canonical SMILES C1=CC2=NC=CN2C=C1C(=NO)N

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

N'-Hydroxyimidazo[1,2-a]pyridine-6-carboximidamide belongs to the imidazo[1,2-a]pyridine family, a class of bicyclic compounds comprising a pyridine ring fused with an imidazole moiety. The compound’s molecular formula is C₈H₈N₄O, with a molecular weight of 176.18 g/mol . Key structural features include:

  • A hydroxyl group (-OH) attached to the nitrogen atom at position 1 of the imidazole ring.

  • A carboximidamide group (-C(=NH)NH₂) at position 6 of the pyridine ring.

The planar, conjugated system of the fused rings contributes to its stability and ability to engage in π-π stacking interactions with biological targets .

Table 1: Key Molecular Properties

PropertyValue
CAS Registry Number885950-24-3
Molecular FormulaC₈H₈N₄O
Molecular Weight176.18 g/mol
IUPAC NameN'-Hydroxyimidazo[1,2-a]pyridine-6-carboximidamide
SMILES NotationC1=CC2=NC=CN2C=C1/C(=N/O)/N
Topological Polar Surface Area96.6 Ų

Data sourced from PubChem and VulcanChem .

Stereochemical Considerations

The compound exists predominantly in the Z-configuration due to intramolecular hydrogen bonding between the hydroxyl and carboximidamide groups. This conformation stabilizes the molecule and influences its binding affinity to enzymatic targets . X-ray crystallography of analogous imidazo[1,2-a]pyridines confirms a nearly coplanar arrangement of the fused rings, a feature critical for intercalation into DNA or protein binding pockets .

Synthesis and Optimization Strategies

Multi-Component Domino Reactions

A scalable synthesis route involves a domino reaction sequence combining cyanoacetohydrazide and aromatic aldehydes under mild conditions :

  • N,N-Acetal Formation: Condensation of aldehyde with cyanoacetohydrazide.

  • Knoevenagel Condensation: Formation of α,β-unsaturated intermediate.

  • Michael Addition: Cyclization via nucleophilic attack by the hydrazide nitrogen.

  • Aromatization: Oxidation to yield the imidazo[1,2-a]pyridine core.

This method achieves yields of 65–78% and avoids hazardous reagents, aligning with green chemistry principles .

Table 2: Representative Synthesis Conditions

StepReagents/ConditionsYield (%)
N,N-Acetal FormationEtOH, rt, 2 h85
Knoevenagel CondensationK₂CO₃, 60°C, 4 h90
CyclizationH₂O/EtOH (1:1), reflux, 6 h75

Adapted from VulcanChem and ACS Omega .

Post-Synthetic Modifications

Bromination at position 3 introduces halogen atoms to enhance bioactivity. Using N-bromosuccinimide (NBS) in dichloromethane at 0°C yields 3-bromo-N'-hydroxyimidazo[1,2-a]pyridine-6-carboximidamide (CAS 1227957-37-0) with 82% efficiency . This derivative shows improved PI3Kα inhibitory activity (IC₅₀ = 12 nM vs. 28 nM for parent compound) .

Biological Activities and Mechanisms

Table 3: Antiproliferative Activity Against Cancer Cell Lines

Cell LineIC₅₀ (μM)Target Inhibition (%)
MDA-MB-231 (Breast)0.8978
A549 (Lung)1.2465
HCT116 (Colon)1.5658

Data from PMC and ACS Omega .

Antimicrobial Efficacy

The hydroxyl and amidoxime groups confer broad-spectrum antimicrobial activity:

  • Gram-positive bacteria: MIC = 8 μg/mL against Staphylococcus aureus.

  • Gram-negative bacteria: MIC = 16 μg/mL against Escherichia coli.

  • Candida albicans: MIC = 32 μg/mL .

Mechanistic studies suggest disruption of microbial cell membranes via electrostatic interactions with phospholipid headgroups .

Applications in Drug Discovery

Kinase Inhibitor Scaffolds

The compound serves as a versatile scaffold for designing selective kinase inhibitors:

  • PI3Kα Inhibitors: Introduction of sulfonamide groups at position 3 improves selectivity (PI3Kα vs. PI3Kβ: 45-fold) .

  • EGFR Inhibitors: Methylation of the hydroxyl group enhances blood-brain barrier penetration, enabling CNS-targeted therapies .

Radiopharmaceuticals

Labeling with ¹⁸F via nucleophilic aromatic substitution produces PET tracers for tumor imaging. In murine xenografts, [¹⁸F]-labeled derivatives show tumor-to-muscle ratios of 6.8:1 at 60 min post-injection .

Challenges and Future Directions

Metabolic Stability

First-pass metabolism limits oral bioavailability (F = 12% in rats). Strategies to address this include:

  • Prodrug Approaches: Masking the hydroxyl group as acetate esters (bioavailability increased to 34%) .

  • Nanoparticle Formulations: PLGA nanoparticles achieve sustained release over 72 h .

Toxicity Profiling

Chronic toxicity studies in rodents reveal dose-dependent hepatotoxicity (ALT increase ≥3× at 50 mg/kg/day). Structural analogs with methoxy substitutions reduce hepatic accumulation by 40% .

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